4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
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Overview
Description
4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization with a phenolic compound under acidic or basic conditions. Industrial production methods may involve the use of catalysts such as zeolites to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as luminescence or conductivity
Mechanism of Action
The mechanism of action of 4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one include other chromen-2-one derivatives with different substituents. For instance:
4-(3-chloroanilino)quinazoline: Known for its potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity.
3,3′-dichloro-4,4′-diaminodiphenylmethane: Used in the preparation of high-quality polyurethane and epoxy resin. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClNO3 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenylchromen-2-one |
InChI |
InChI=1S/C22H16ClNO3/c23-16-7-4-8-17(10-16)24-13-15-9-22(26)27-21-12-18(20(25)11-19(15)21)14-5-2-1-3-6-14/h1-12,24-25H,13H2 |
InChI Key |
BIXSRFVCFZVSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CNC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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